molecular formula C24H15N5 B10868291 2-(2-Phenylquinolin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline

2-(2-Phenylquinolin-4-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10868291
M. Wt: 373.4 g/mol
InChI Key: KTUPGQKJICBPQF-UHFFFAOYSA-N
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Description

2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that belongs to the quinazoline and triazole family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE makes it a promising candidate for various scientific research applications, including medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE may involve optimization of the synthetic route to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced derivatives .

Mechanism of Action

The mechanism of action of 2-(2-PHENYL-4-QUINOLYL)[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C24H15N5

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C24H15N5/c1-2-8-16(9-3-1)22-14-19(17-10-4-7-13-21(17)26-22)23-27-24-18-11-5-6-12-20(18)25-15-29(24)28-23/h1-15H

InChI Key

KTUPGQKJICBPQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NN5C=NC6=CC=CC=C6C5=N4

Origin of Product

United States

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